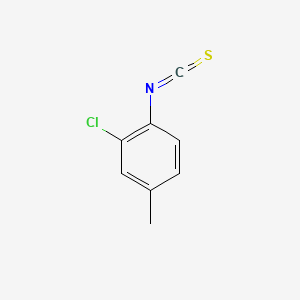

2-Chloro-4-methylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-isothiocyanato-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZXGXTVVWRED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=S)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206597 |

Source

|

| Record name | 2-Chloro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57878-93-0 |

Source

|

| Record name | 2-Chloro-4-methylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57878-93-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Chloro-4-methylphenyl isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4-methylphenyl isothiocyanate, a key intermediate in the development of pharmaceuticals and other bioactive compounds. We will delve into the prevalent synthetic methodologies, focusing on the thiophosgene-based route from 2-chloro-4-methylaniline. This guide emphasizes the rationale behind procedural steps, robust safety protocols, and detailed characterization techniques. The included step-by-step protocols, data interpretation guidelines, and workflow diagrams are designed to equip researchers, chemists, and drug development professionals with the practical knowledge required for the successful preparation and validation of this versatile chemical entity.

Introduction: The Significance of Aryl Isothiocyanates

Isothiocyanates (ITCs), characterized by the functional group -N=C=S, are a class of compounds renowned for their diverse biological activities.[1][2] Naturally occurring in cruciferous vegetables, many ITCs exhibit potent anti-inflammatory, antimicrobial, and anticancer properties.[1][3] In synthetic chemistry, aryl isothiocyanates serve as powerful electrophiles, readily reacting with nucleophiles like amines and alcohols to form thioureas and thiocarbamates, respectively.[4] This reactivity makes them invaluable building blocks in medicinal chemistry for creating libraries of compounds for drug discovery.[5][6]

This compound (C₈H₆ClNS), in particular, incorporates a halogenated and alkylated phenyl ring, providing a scaffold that can be strategically modified to tune the pharmacological properties of derivative compounds. Its synthesis and proper characterization are therefore foundational steps in the exploration of new therapeutic agents.[7]

Synthesis of this compound

The most direct and widely adopted method for synthesizing aryl isothiocyanates is the reaction of a primary aromatic amine with a thiocarbonylating agent.[1] The classic and highly effective approach utilizes thiophosgene (CSCl₂).[1][8][9]

Theoretical Basis: The Thiophosgene Route

The synthesis begins with the nucleophilic attack of the primary amine, 2-chloro-4-methylaniline, on the highly electrophilic carbon atom of thiophosgene.[8] This reaction proceeds through a thiocarbamoyl chloride intermediate, which subsequently eliminates hydrogen chloride (HCl) in the presence of a base to yield the final isothiocyanate product. The use of a base, such as triethylamine or an aqueous solution of sodium bicarbonate, is crucial to neutralize the HCl byproduct and drive the reaction to completion.

dot graph SynthesisMechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Reactants Aniline [label="2-Chloro-4-methylaniline\n(Nucleophile)"]; Thiophosgene [label="Thiophosgene\n(Electrophile)"]; Base [label="Base (e.g., Et3N)", shape=ellipse, fillcolor="#E8F0FE"];

// Intermediates & Products Intermediate [label="Thiocarbamoyl Chloride\nIntermediate"]; Product [label="2-Chloro-4-methylphenyl\nisothiocyanate"]; Salt [label="Base·HCl Salt", shape=ellipse, fillcolor="#E8F0FE"];

// Edges Aniline -> Intermediate [label=" Nucleophilic\n Attack"]; Thiophosgene -> Intermediate; Intermediate -> Product [label=" Elimination\n of HCl"]; Base -> Product [headlabel="Catalyzes"]; Intermediate -> Salt [label=" HCl captured"]; Base -> Salt;

} dot Figure 1: Reaction mechanism for isothiocyanate formation.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations involving thiophosgene must be conducted within a certified chemical fume hood due to its extreme toxicity.[10][11][12]

Reagents and Equipment:

-

2-Chloro-4-methylaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (aq. solution)

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-neck flask, dissolve 2-chloro-4-methylaniline (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Thiophosgene Addition: Add a solution of thiophosgene (1.1 eq.) in dichloromethane dropwise to the stirred aniline solution over 30 minutes. Maintain the temperature at 0 °C. Rationale: Slow addition prevents overheating and side reactions.

-

Base Addition: After the thiophosgene addition is complete, add triethylamine (1.2 eq.) dropwise. Alternatively, a saturated aqueous solution of sodium bicarbonate can be carefully added. Allow the reaction to warm to room temperature and stir for 2-4 hours. Rationale: The base neutralizes the generated HCl, preventing protonation of the starting amine and driving the elimination step.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute HCl (to remove excess base), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Critical Safety Considerations

Thiophosgene is a highly toxic, volatile, and corrosive red liquid.[8][10]

-

Handling: Always handle thiophosgene in a well-ventilated chemical fume hood.[10][12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[11][13]

-

Exposure: Inhalation can cause severe respiratory damage, and skin contact results in serious burns.[10][12] Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Quenching: Any residual thiophosgene in glassware should be quenched with a basic solution (e.g., 20% NaOH) before cleaning.

-

Waste: All thiophosgene-contaminated waste must be treated as hazardous and disposed of according to institutional guidelines.[10]

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods is employed for this purpose.

dot graph CharacterizationWorkflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Purified Product", shape=invhouse, fillcolor="#E6F4EA"]; FTIR [label="FTIR Spectroscopy"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry"]; MP [label="Melting Point\nAnalysis"]; Final [label="Confirmed Structure\n& Purity", shape=house, fillcolor="#E6F4EA"];

// Edges Start -> FTIR [label=" Functional Group\n Identification"]; Start -> NMR [label=" Structural\n Elucidation"]; Start -> MS [label=" Molecular Weight\n Confirmation"]; Start -> MP [label=" Purity\n Assessment"]; FTIR -> Final; NMR -> Final; MS -> Final; MP -> Final; } dot Figure 2: Standard workflow for chemical characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the key functional group.

-

Principle: The isothiocyanate (-N=C=S) group exhibits a very strong and characteristic asymmetric stretching vibration.

-

Expected Result: A prominent, sharp absorption band appearing in the range of 2000-2200 cm⁻¹ .[14] The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) from the starting aniline confirms the reaction's completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR Spectroscopy: This technique reveals the number and environment of hydrogen atoms. For this compound, the expected signals are:

-

A singlet for the methyl (-CH₃) protons, typically around δ 2.3-2.5 ppm .

-

A multiplet or series of doublets and doublets of doublets for the three aromatic protons in the region of δ 7.0-7.5 ppm . The specific splitting pattern depends on the coupling constants between adjacent protons.

-

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton.

-

The most diagnostic signal is that of the isothiocyanate carbon (-N=C =S). This carbon often appears as a broad, low-intensity signal in the range of δ 130-140 ppm due to quadrupolar broadening from the adjacent ¹⁴N atom.[15]

-

Other expected signals include the methyl carbon (~δ 20 ppm) and the aromatic carbons (~δ 120-140 ppm).

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

-

Expected Result: The molecular ion peak [M]⁺ should correspond to the molecular weight of the compound (C₈H₆ClNS ≈ 183.66 g/mol ).[16][17] The presence of isotopic peaks for Chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in [M]⁺ and [M+2]⁺ peaks, which is a definitive confirmation of a chlorine-containing compound.

Summary of Characterization Data

| Technique | Characteristic Feature | Expected Value / Observation |

| FTIR | Asymmetric -N=C=S stretch | Strong, sharp peak at ~2000-2200 cm⁻¹[14] |

| ¹H NMR | Methyl Protons (s) | ~ δ 2.3-2.5 ppm |

| Aromatic Protons (m) | ~ δ 7.0-7.5 ppm | |

| ¹³C NMR | Isothiocyanate Carbon (-NCS) | Broad signal at ~ δ 130-140 ppm[15] |

| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z ≈ 183 (for ³⁵Cl) and 185 (for ³⁷Cl) |

| Physical | Appearance | Dark yellow solid or oil[17] |

Applications and Future Directions

This compound is not an end-product but a versatile intermediate. Its primary application lies in serving as a precursor for a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. By reacting it with various amines, researchers can synthesize a diverse library of N,N'-disubstituted thiourea derivatives. These derivatives are frequently investigated for their potential as kinase inhibitors, antimicrobial agents, and other therapeutic roles, where the chloro and methyl substituents play a key role in modulating binding affinity and metabolic stability.[4][7]

References

-

Kjær, A. (n.d.). Mass Spectra of Isothiocyanates. SciSpace. Retrieved from [Link]

-

Andini, S., et al. (n.d.). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]

-

Baenas, N., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from [Link]

-

(2025, December 23). Imaging Mass Spectrometry Reveals In Situ Conversion of Glucosinolates to Bioactive Isothiocyanates in Cabbage. PubMed. Retrieved from [Link]

-

(n.d.). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). PubMed. Retrieved from [Link]

-

(n.d.). Thiophosgene: Properties, Reactions, and Safe Handling Practices. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Glaser, R. (2015, January 12). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. New Home Pages of Dr. Rainer Glaser.

-

(n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Retrieved from [Link]

-

(n.d.). Synthesis of Isothiocyanates: An Update. PMC - NIH. Retrieved from [Link]

-

(n.d.). CB-LSOP-Thiophosgene.docx. The Brückner Research Group. Retrieved from [Link]

-

(2016, October 24). Acutely Toxic Chemicals (ATCs). The Sarpong Group. Retrieved from [Link]

-

(2020, November 7). Safety Measure to Follow When Working With Thiophosgene. Retrieved from [Link]

-

(n.d.). Phenylisothiocyanate - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

-

(n.d.). This compound. CHEMICAL POINT. Retrieved from [Link]

-

Revelou, P.-K., et al. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Retrieved from [Link]

-

(n.d.). Phenyl Isothiocyanate. PubChem. Retrieved from [Link]

-

(n.d.). Phenylisothiocyanate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved from [Link]

-

(2020, April 30). Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]

-

(n.d.). 2-Chloro-4-nitrophenyl isothiocyanate. PubChem. Retrieved from [Link]

-

(n.d.). General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). ATR-FTIR spectra of the isothiocyanate band of mustard oil immediately.... ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Retrieved from [Link]

-

(n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Retrieved from [Link]

-

(n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. Bangladesh Journals Online. Retrieved from [Link]

-

Lombardo, L. J., et al. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Retrieved from [Link]

-

(n.d.). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl.... PubMed. Retrieved from [Link]

-

(n.d.). The Versatility of Isothiocyanates: A Focus on 4-Methylphenyl Isothiocyanate in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. cbijournal.com [cbijournal.com]

- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 11. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 12. fishersci.com [fishersci.com]

- 13. sarponggroup.com [sarponggroup.com]

- 14. chemicalpapers.com [chemicalpapers.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. chemicalpoint.eu [chemicalpoint.eu]

- 17. echemi.com [echemi.com]

Spectroscopic Characterization of 2-Chloro-4-methylphenyl isothiocyanate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-4-methylphenyl isothiocyanate (C₈H₆ClNS), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. This guide emphasizes the causality behind experimental choices and provides field-proven insights into data acquisition and interpretation.

Introduction: The Importance of Spectroscopic Analysis

In the realm of chemical synthesis and analysis, the unambiguous identification and characterization of molecular structures are paramount. Spectroscopic techniques provide a non-destructive window into the atomic and molecular world, allowing us to probe the connectivity of atoms, the nature of chemical bonds, and the overall molecular architecture. For a molecule such as this compound, a substituted aromatic compound with a reactive isothiocyanate functional group, a multi-pronged spectroscopic approach is essential for unequivocal characterization.

This guide will explore the three pillars of modern organic spectroscopy – NMR, IR, and MS – as they apply to this compound. We will not only present the data but also explain the rationale behind the expected spectral features, thereby providing a robust framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, a predicted ¹H NMR spectrum was generated using advanced computational algorithms. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | 2.35 | Singlet | 3H |

| Ar-H (H-5) | 7.18 | Doublet | 1H |

| Ar-H (H-6) | 7.25 | Doublet of Doublets | 1H |

| Ar-H (H-3) | 7.32 | Doublet | 1H |

Interpretation:

-

The methyl group (CH₃) protons are expected to appear as a singlet around 2.35 ppm, deshielded slightly by the aromatic ring.

-

The aromatic protons will exhibit a more complex pattern due to their distinct chemical environments and spin-spin coupling.

-

H-5 , adjacent to the methyl group, is predicted to be a doublet.

-

H-6 , situated between the chloro and methyl groups, is expected to show a doublet of doublets splitting pattern due to coupling with both H-5 and H-3.

-

H-3 , adjacent to the isothiocyanate group, is predicted to be a doublet.

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ | 20.8 |

| C-5 | 128.5 |

| C-6 | 130.2 |

| C-3 | 131.5 |

| C-1 | 132.8 |

| C-2 | 134.1 |

| C-4 | 138.6 |

| N=C=S | 140.5 |

Interpretation:

-

The methyl carbon (CH₃) is expected to resonate in the aliphatic region, around 20.8 ppm.

-

The aromatic carbons are predicted to appear in the range of 128-139 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents (chloro, methyl, and isothiocyanate groups).

-

The carbon of the isothiocyanate group (N=C=S) is typically found in the downfield region of the spectrum, predicted here at approximately 140.5 ppm. Its signal can sometimes be broad or of low intensity due to the quadrupolar relaxation of the adjacent nitrogen atom.[1]

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR spectra involves meticulous sample preparation and instrument setup.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

-

Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2100 - 2270 | -N=C=S | Asymmetric Stretch | Strong, Sharp |

| 3000 - 3100 | Aromatic C-H | Stretch | Medium |

| 2850 - 3000 | Methyl C-H | Stretch | Medium |

| 1600, 1480 | Aromatic C=C | Ring Stretch | Medium |

| 1000 - 1100 | C-Cl | Stretch | Strong |

| 800 - 850 | C-H Bending | Out-of-plane (Aromatic) | Strong |

Interpretation:

-

The most prominent and diagnostic peak will be the strong, sharp absorption band in the 2100-2270 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group .[2][3]

-

Aromatic C-H stretching vibrations are expected to appear as a series of medium-intensity bands just above 3000 cm⁻¹.

-

Methyl C-H stretching vibrations will be observed just below 3000 cm⁻¹.

-

The presence of the aromatic ring will be confirmed by C=C stretching vibrations around 1600 and 1480 cm⁻¹.

-

A strong band in the 1000-1100 cm⁻¹ region is indicative of the C-Cl stretching vibration.

-

The substitution pattern on the benzene ring can often be inferred from the strong C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

Diagram of the KBr Pellet Preparation Workflow:

Caption: Workflow for KBr pellet preparation for FTIR analysis.

Step-by-Step Methodology:

-

Grinding: Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Further Grinding: Grind the mixture for a few minutes until it is a homogeneous, fine powder.

-

Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes using a hydraulic press.

-

Analysis: The resulting transparent or translucent pellet is then placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Mass Spectrum of an Isomer: 2-chloro-4-isothiocyanato-1-methyl-benzene

An experimental mass spectrum is available from the NIST WebBook for a closely related isomer, "Benzene, 2-chloro-4-isothiocyanato-1-methyl-". The fragmentation pattern is expected to be very similar to that of this compound.

Key Expected Fragments:

| m/z | Ion | Interpretation |

| 183/185 | [M]⁺ | Molecular ion peak (with isotopic pattern for Chlorine) |

| 148 | [M - Cl]⁺ | Loss of a chlorine radical |

| 125 | [M - NCS]⁺ | Loss of the isothiocyanate group |

| 90 | [C₇H₆]⁺ | Toluene fragment |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 183, with a characteristic M+2 peak at m/z 185 of approximately one-third the intensity, which is indicative of the presence of one chlorine atom.

-

Loss of a chlorine radical would result in a fragment at m/z 148.

-

Cleavage of the isothiocyanate group would lead to a fragment at m/z 125.

-

Further fragmentation could lead to the formation of a toluene-like fragment at m/z 90.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

Diagram of the GC-MS Analysis Workflow:

Caption: Workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into the GC system.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for separation.

-

Employ a temperature program, for instance, starting at 50°C and ramping up to 250°C, to ensure good separation and elution of the compound.

-

-

MS Detection:

-

The eluent from the GC column is introduced into the mass spectrometer.

-

Electron Impact (EI) ionization at 70 eV is a standard method for generating fragments.

-

The ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, FTIR, and MS, provides a robust and self-validating framework for its structural confirmation and purity assessment. The predicted NMR data, in conjunction with the characteristic IR absorptions and the mass spectral fragmentation pattern, offer a detailed and consistent picture of the molecule's structure. The experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific research and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. (n.d.). Benzene, 2-chloro-4-isothiocyanato-1-methyl-. Retrieved from [Link]

-

Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(1), 135-146. [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

Sources

An In-Depth Technical Guide to SR141716A (Rimonabant): Properties, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise and Fall of a Potent CB1 Antagonist

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, widely known by its non-proprietary name Rimonabant or its research code SR141716A, is a synthetic diarylpyrazole derivative that garnered significant attention in the early 2000s.[1] It was the first selective cannabinoid CB1 receptor antagonist to be approved for clinical use, primarily as an anti-obesity agent.[1] SR141716A's mechanism of action involves blocking the binding of endogenous cannabinoids to the CB1 receptors, which are predominantly found in the central and peripheral nervous systems and are key modulators of appetite, energy metabolism, and reward pathways.[1][2] Beyond its marketed indication, the compound was extensively investigated for its potential in treating metabolic syndrome, smoking cessation, and other addictive disorders.[1][3]

However, the journey of SR141716A was cut short due to significant safety concerns. Post-marketing surveillance revealed an increased risk of serious psychiatric adverse effects, including depression, anxiety, and suicidal ideation, leading to its withdrawal from the market.[1][4] Despite its clinical discontinuation, SR141716A remains a valuable tool in preclinical research for elucidating the physiological and pathophysiological roles of the endocannabinoid system. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and a summary of its pharmacological profile and safety considerations.

Physicochemical and Pharmacological Properties

SR141716A is a white to off-white crystalline solid. Its physicochemical and pharmacological properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 168273-06-1 | N/A |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [5] |

| Molecular Weight | 463.8 g/mol | [5] |

| Melting Point | 156.5 °C | |

| Solubility | Soluble in DMSO and ethanol.[6] | [6] |

| Pharmacological Target | Cannabinoid Receptor 1 (CB1) | [1][2] |

| Mechanism of Action | Selective antagonist and inverse agonist | [1] |

| Primary Indications (former) | Anti-obesity, smoking cessation | [1][3] |

Synthesis of SR141716A: A Mechanistic Approach

The synthesis of SR141716A is a multi-step process that culminates in the formation of the substituted pyrazole core, followed by amidation. The following protocol is based on established synthetic routes described in the patent literature.[3]

Overall Synthetic Scheme

Caption: High-level overview of the final steps in the synthesis of SR141716A.

Step-by-Step Experimental Protocol

Part 1: Preparation of the Hydrazone Intermediate (II)

The synthesis begins with the formation of a key hydrazone intermediate. This intermediate is not explicitly detailed in the provided search results, but it is a derivative of a β-diketone reacted with 2,4-dichlorophenylhydrazine. The general principle for forming such pyrazole precursors involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8][9]

Part 2: Formation of the Hydrazone Amide Intermediate (VII) and Cyclization to SR141716A

This part of the synthesis involves the reaction of the pre-formed hydrazone intermediate with N-aminopiperidine, followed by a zinc chloride-mediated cyclization to yield the final product.

-

Materials and Reagents:

-

Hydrazone Intermediate (II)

-

N-Aminopiperidine

-

Toluene

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Isopropyl Ether

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

A mixture of the hydrazone of formula II (4 g, 9.36 mM), toluene (20 ml), and N-aminopiperidine (2.4 g, 24 mM) is heated to 75°C under a nitrogen atmosphere with stirring.[3]

-

Approximately one-third of the solvent volume is distilled off over 6 hours to drive the reaction towards the formation of the hydrazone amide intermediate (VII). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Once the formation of the intermediate is complete, anhydrous ZnCl₂ (2.5 g, 18.3 mM) is added to the reaction mixture.[3]

-

The temperature is maintained at 75°C for an additional 8-10 hours, during which the cyclization to form the pyrazole ring of SR141716A occurs. The disappearance of the intermediate (VII) is monitored by TLC.[3]

-

After the reaction is complete, water (20 ml) and additional toluene (20 ml) are added to the mixture. The solution is stirred, and the layers are separated.[3]

-

The organic (toluene) phase is washed with water (20 ml), dried over anhydrous sodium sulfate, and the solvent is removed under vacuum.[3]

-

The resulting residue is crystallized from isopropyl ether to yield SR141716A (3.0 g, 69% yield) with a melting point of 156.5 °C.[3]

-

Rationale Behind Experimental Choices

-

Choice of Solvent (Toluene): Toluene is a suitable solvent for this reaction due to its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to increase the reaction rate. Its immiscibility with water is advantageous for the workup and extraction steps.

-

Use of Anhydrous Zinc Chloride (ZnCl₂): Anhydrous zinc chloride acts as a Lewis acid catalyst and a dehydrating agent.[3] It facilitates the intramolecular cyclization of the hydrazone amide intermediate by activating the carbonyl group towards nucleophilic attack by the nitrogen of the hydrazone, followed by dehydration to form the aromatic pyrazole ring.

-

Distillation: The removal of a portion of the solvent during the formation of the hydrazone amide intermediate helps to drive the equilibrium of this condensation reaction forward by removing the water that is formed as a byproduct.

-

Nitrogen Atmosphere: Conducting the reaction under a nitrogen atmosphere prevents the oxidation of sensitive functional groups at elevated temperatures.

-

Crystallization: Crystallization from isopropyl ether is a purification technique used to obtain the final product in high purity by separating it from any unreacted starting materials or byproducts that are more soluble in the solvent.

Spectroscopic Data

-

¹H NMR: The spectrum would be complex, showing signals in the aromatic region corresponding to the protons on the 4-chlorophenyl and 2,4-dichlorophenyl rings. Signals for the methyl group on the pyrazole ring and the methylene protons of the piperidine ring would be observed in the aliphatic region.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the three aromatic rings, the pyrazole core, the methyl group, and the piperidine ring. The carbonyl carbon of the carboxamide would appear at a characteristic downfield chemical shift.

Mechanism of Action and Biological Activity

SR141716A functions as a potent and selective antagonist and inverse agonist at the CB1 receptor.[1][10] As an antagonist, it blocks the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol, thereby inhibiting their downstream signaling. As an inverse agonist, it can reduce the basal activity of the CB1 receptor, even in the absence of an agonist. This dual action leads to a reduction in appetite and an increase in energy expenditure, which were the bases for its therapeutic application in obesity.[11] The interaction of SR141716A with the CB1 receptor is a subject of ongoing research, with studies indicating that it binds to a specific pocket within the receptor, stabilizing an inactive conformation.[10]

Caption: Simplified diagram illustrating the mechanism of action of SR141716A at the CB1 receptor.

Safety and Handling

SR141716A should be handled with caution in a laboratory setting. It is intended for research purposes only and is not for human or veterinary use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The primary safety concern with SR141716A is its potential to cause serious psychiatric side effects, including depression and anxiety.[4][9] Caution should be exercised in patients with a history of liver or kidney impairment, or epilepsy.[12]

Conclusion

SR141716A (Rimonabant) represents a significant milestone in the exploration of the endocannabinoid system as a therapeutic target. While its clinical application was ultimately halted due to safety concerns, its value as a research tool remains undiminished. This guide has provided a detailed overview of its chemical properties, a comprehensive synthesis protocol with mechanistic explanations, and an outline of its pharmacological profile. For researchers in the fields of neuroscience, metabolism, and drug development, a thorough understanding of SR141716A continues to be essential for advancing our knowledge of the complex roles of the endocannabinoid system in health and disease.

References

-

PubChem. Rimonabant. National Center for Biotechnology Information. [Link]

-

Tzavara, E. T., et al. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions. Neuropsychopharmacology, 28(10), 1779–1788 (2003). [Link]

- Almansa, C., et al. Process for the preparation of rimonabant.

-

Nie, H., et al. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular pharmacology, 62(6), 1274–1287 (2002). [Link]

-

Medindia. Rimonabant Drug Information - Indications, Dosage, Side Effects and Precautions. [Link]

-

Di Marzo, V., & Després, J. P. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters, 14(4), 485–492 (2023). [Link]

-

Christensen, R., et al. Efficacy and safety of the weight-loss drug rimonabant: a meta-analysis of randomised trials. The Lancet, 370(9600), 1706–1713 (2007). [Link]

-

PubChem. Rimonabant - 13C NMR Spectra. National Center for Biotechnology Information. [Link]

-

Goya, P., et al. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of medicinal chemistry, 57(15), 6241–6258 (2014). [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Tzavara, E. T., et al. The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions. Neuropsychopharmacology, 28(10), 1779–1788 (2003). [Link]

-

de la Torre, J. C., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6599 (2021). [Link]

-

Showalter, V. M., et al. Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists. Journal of Pharmacology and Experimental Therapeutics, 280(1), 374–381 (1997). [Link]

-

Heller, S. T., & Natarajan, S. R. 1,3-Diketones from Ketones and Acid Chlorides: A General and Highly Efficient Synthesis of Pyrazoles. Organic letters, 8(13), 2675–2678 (2006). [Link]

-

Dar, M. S., et al. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva). International journal of molecular sciences, 22(11), 5649 (2021). [Link]

-

Nissen, S. E. Rimonabant--a selective CB1 antagonist. The New England journal of medicine, 356(8), 848–850 (2007). [Link]

Sources

- 1. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rimonabant: new data and emerging experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the metabolic effects of rimonabant in randomized controlled trials: potential for other cannabinoid 1 receptor blockers in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rimonabant Eliminates Responsiveness to Workload Changes in a Time-Constrained Food-Reinforced Progressive Ratio Procedure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Cellular Defense: An In-depth Technical Guide to the Mechanism of Action of Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals derived from cruciferous vegetables, have garnered significant attention within the scientific community for their potent chemopreventive and therapeutic properties. This technical guide provides a comprehensive exploration of the multifaceted mechanisms through which ITCs exert their biological effects. Moving beyond a superficial overview, we delve into the core molecular interactions and signaling pathways modulated by these compounds, offering a foundational understanding for researchers and drug development professionals. This document is structured to provide not only a deep mechanistic insight but also practical, field-proven experimental methodologies for the validation and exploration of ITC activity in a laboratory setting. We will dissect the causal relationships behind experimental choices, ensuring that the described protocols serve as self-validating systems for rigorous scientific inquiry.

Introduction: The Chemical Versatility of Isothiocyanates

Isothiocyanates are characterized by the functional group -N=C=S, which confers a high degree of electrophilicity. This chemical reactivity is central to their biological activity, allowing them to readily interact with nucleophilic cellular targets, most notably the thiol groups of cysteine residues in proteins.[1][2] This covalent modification of key regulatory proteins underpins the diverse array of cellular responses elicited by ITCs. Prominent examples of dietary ITCs include sulforaphane (SFN) from broccoli, phenethyl isothiocyanate (PEITC) from watercress, and benzyl isothiocyanate (BITC) from papaya.[3][4] While sharing a common reactive moiety, the structural diversity of their side chains influences their bioavailability, potency, and target specificity.[5]

The Cornerstone of Cytoprotection: Modulation of Xenobiotic Metabolism

A primary and well-established mechanism of ITC action is the modulation of phase I and phase II xenobiotic-metabolizing enzymes.[3][6] This dual action serves to decrease the activation of pro-carcinogens and enhance their detoxification and elimination.

Inhibition of Phase I Enzymes

Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are responsible for the metabolic activation of many carcinogens.[7] ITCs, through competitive and non-competitive inhibition, can block the activity of specific CYP isoforms involved in carcinogen activation.[8] This preemptive action reduces the formation of DNA-damaging electrophiles.

Induction of Phase II Detoxification Enzymes

The induction of phase II enzymes is a hallmark of ITC activity and a critical component of their chemopreventive effects.[6][9] These enzymes, including glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and UDP-glucuronosyltransferases (UGTs), catalyze the conjugation of activated carcinogens and other xenobiotics with endogenous ligands, rendering them more water-soluble and readily excretable.[10][11]

The principal mechanism governing the induction of phase II enzymes by ITCs is the activation of the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Signaling Axis: The Master Regulator of Antioxidant Response

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12] The electrophilic nature of ITCs allows them to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[13] This liberates Nrf2, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II enzymes and other antioxidant proteins, thereby initiating their transcription.[12]

Figure 1: The Keap1-Nrf2 signaling pathway activated by isothiocyanates.

Orchestrating Cell Fate: Induction of Apoptosis

A critical aspect of the anticancer activity of ITCs is their ability to induce apoptosis, or programmed cell death, in transformed cells.[14][15] This selective elimination of cancer cells is achieved through the modulation of multiple pro- and anti-apoptotic signaling pathways.

The Intrinsic (Mitochondrial) Pathway

ITCs can trigger the intrinsic apoptotic pathway by inducing mitochondrial outer membrane permeabilization (MOMP).[7] This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[16] ITCs can also modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members like Bcl-2 and Bcl-xL, and increasing the expression of pro-apoptotic members like Bax and Bak.[6]

The Extrinsic (Death Receptor) Pathway

Some studies suggest that ITCs can also engage the extrinsic apoptotic pathway. This involves the activation of death receptors on the cell surface, such as Fas, which leads to the recruitment of FADD and the activation of caspase-8.[16] Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.

Figure 2: Induction of apoptosis by isothiocyanates via intrinsic and extrinsic pathways.

Quelling the Flames: Anti-Inflammatory Mechanisms

Chronic inflammation is a well-established driver of carcinogenesis. ITCs possess potent anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[17][18]

Under normal conditions, NF-κB is held in an inactive state in the cytoplasm by its inhibitory protein, IκB.[18] Pro-inflammatory stimuli lead to the phosphorylation and subsequent proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. ITCs have been shown to inhibit the phosphorylation of IκB, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[19][20]

Figure 3: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Epigenetic Reprogramming: A New Frontier

Emerging evidence indicates that ITCs can also exert their effects through epigenetic modifications, including the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[1][8][19]

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[21] By inhibiting HDAC activity, ITCs can promote histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of tumor suppressor genes that were previously silenced.[6][8] For instance, SFN and its metabolites have been shown to inhibit HDAC activity, leading to increased acetylation of histones H3 and H4.[8][21]

DNA Methyltransferase (DNMT) Inhibition

DNA methylation, the addition of a methyl group to DNA, is another key epigenetic mechanism involved in gene silencing.[13] Aberrant hypermethylation of the promoter regions of tumor suppressor genes is a common event in cancer. Some ITCs have been shown to inhibit DNMT activity, leading to the demethylation and re-expression of silenced tumor suppressor genes.[14][22]

Structure-Activity Relationships: A Comparative Analysis

The biological activity of ITCs is significantly influenced by their chemical structure. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common ITCs across various cancer cell lines, providing a comparative view of their potency.

| Isothiocyanate (ITC) | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Sulforaphane (SFN) | PC-3 (Prostate) | Cell Viability | ~40 | [23] |

| Sulforaphane (SFN) | CEM/C2 (Leukemia) | Cell Viability | ~15-30 | [19] |

| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | Cell Viability | ~10 | [4] |

| Phenethyl Isothiocyanate (PEITC) | CEM/C2 (Leukemia) | Cell Viability | ~5-15 | [19] |

| Benzyl Isothiocyanate (BITC) | HL-60 (Leukemia) | Cell Growth Inhibition | ~2.5 | [24] |

| Allyl Isothiocyanate (AITC) | HL-60 (Leukemia) | Cell Growth Inhibition | ~10 | [24] |

Generally, ITCs with aromatic or longer alkyl chain side groups, such as PEITC and SFN, tend to exhibit greater potency than those with shorter alkyl chains like AITC.[4][24] This is likely due to differences in lipophilicity, which affects cellular uptake, and the specific interactions with target proteins.

Experimental Protocols: A Practical Guide

To facilitate the investigation of ITC mechanisms of action, this section provides detailed, step-by-step methodologies for key experiments.

Assessment of Phase II Enzyme Induction

7.1.1. Quinone Reductase (NQO1) Activity Assay

-

Principle: This assay measures the activity of NQO1 by monitoring the NADPH-dependent reduction of menadione, which is coupled to the reduction of a tetrazolium dye (MTT) to a colored formazan product.

-

Procedure:

-

Culture cells to 80% confluency and treat with various concentrations of the ITC of interest for 24-48 hours.

-

Lyse the cells and collect the cytosolic fraction by centrifugation.

-

In a 96-well plate, add the reaction mixture containing Tris-HCl buffer, BSA, FAD, NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, MTT, and menadione.

-

Add the cytosolic extract to initiate the reaction.

-

Measure the absorbance at 610 nm over time using a microplate reader.

-

Calculate NQO1 activity based on the rate of formazan formation and normalize to the total protein concentration.

-

7.1.2. Nrf2 Nuclear Translocation Assay (Western Blot)

-

Principle: This method quantifies the amount of Nrf2 protein in the nuclear fraction of cells following ITC treatment.

-

Procedure:

-

Treat cells with the ITC for the desired time points.

-

Isolate nuclear and cytoplasmic fractions using a commercial kit or a standard cell fractionation protocol.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Nrf2.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

-

Figure 4: Experimental workflow for Nrf2 nuclear translocation analysis by Western blot.

Evaluation of Apoptosis

7.2.1. Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.

-

Procedure:

-

Treat cells with the ITC for the desired time points.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Analysis of NF-κB Activation

7.3.1. Western Blot for IκBα Degradation

-

Principle: Activation of the NF-κB pathway involves the degradation of its inhibitor, IκBα. This assay measures the levels of IκBα protein in cell lysates.

-

Procedure:

-

Pre-treat cells with the ITC for a specified time, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α or LPS).

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting as described in section 7.1.2.

-

Probe the membrane with a primary antibody specific for IκBα.

-

Use a loading control (e.g., β-actin) to normalize the results.

-

Assessment of Epigenetic Modifications

7.4.1. HDAC Activity Assay

-

Principle: This is a colorimetric or fluorometric assay that measures the activity of HDAC enzymes in nuclear extracts.

-

Procedure:

-

Treat cells with the ITC for the desired time.

-

Isolate nuclear extracts.

-

Incubate the nuclear extracts with a substrate that becomes fluorescent or colored upon deacetylation.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Normalize the activity to the total protein concentration.

-

Conclusion and Future Directions

The pleiotropic mechanisms of action of isothiocyanates underscore their significant potential as chemopreventive and therapeutic agents. Their ability to simultaneously modulate multiple, often dysregulated, cellular pathways provides a robust rationale for their continued investigation in the context of cancer and other chronic diseases. The experimental protocols detailed in this guide offer a validated framework for researchers to further elucidate the intricate molecular interactions of ITCs and to identify novel therapeutic targets. Future research should focus on the development of more potent and specific ITC analogues, the exploration of synergistic combinations with conventional chemotherapeutics, and the translation of promising preclinical findings into well-designed clinical trials.[25] A deeper understanding of the structure-activity relationships and the epigenetic impact of ITCs will be pivotal in harnessing their full therapeutic potential for the benefit of human health.

References

- Dashwood, R. H., & Ho, E. (2007). Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates. Nutrition reviews, 65(12 Pt 2), S181–S183.

- Clarke, J. D., Dashwood, R. H., & Ho, E. (2008). Multi-targeted prevention of cancer by sulforaphane. Cancer letters, 269(2), 291–304.

- Losso, J. N., & Truax, R. E. (2009). Comparative inhibitory activities of sulforaphane and phenethyl isothiocyanate against leukemia resistant CEM/C2 cancer cells. Journal of Functional Foods, 1(2), 229-235.

- Mi, L., Wang, X., Govind, S., Hood, B. L., Veenstra, T. D., Conrads, T. P., & Chung, F. L. (2007). The role of protein binding in induction of apoptosis by phenethyl isothiocyanate and sulforaphane in human non-small cell lung cancer A549 cells. Cancer research, 67(13), 6409–6416.

- Jakubikova, J., Sedlak, J., Bod'o, J., & Bao, Y. (2006). Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells. Journal of agricultural and food chemistry, 54(5), 1656–1662.

- Myzak, M. C., Dashwood, W. M., & Dashwood, R. H. (2006). Chemoprevention by sulforaphane: new concepts and a look to the future. Cancer letters, 233(2), 209–218.

- Yuan, J. M., Stepanov, I., Murphy, S. E., Wang, R., Allen, S., Jensen, J., ... & Hatsukami, D. K. (2016). Clinical trial of 2-phenethyl isothiocyanate as an inhibitor of metabolic activation of a tobacco-specific lung carcinogen in cigarette smokers. Cancer Prevention Research, 9(5), 396-405.

- Mi, L., & Chung, F. L. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(11), 1595–1603.

- Liu, Y., Chakravarty, S., & Dey, M. (2013). Phenethylisothiocyanate alters site- and promoter-specific histone tail modifications in cancer cells. PloS one, 8(5), e64535.

- Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA)-General Subjects, 1810(9), 888-894.

- Xu, C., & Shen, G. (2007). Isothiocyanates induce cell cycle arrest and apoptosis in human leukemia HL-60 cells. International journal of molecular medicine, 20(3), 349–355.

- Lamy, E., Scholtes, C., Herz, C., & Mersch-Sundermann, V. (2011). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug metabolism reviews, 43(3), 387-407.

- Zhang, Y., & Talalay, P. (1994). Anticarcinogenic activities of organic isothiocyanates: chemistry and mechanisms. Cancer research, 54(7 Supplement), 1976s-1981s.

- Davis, R., Singh, K. P., & Singh, B. (2014). Epigenetic and antioxidant effects of dietary isothiocyanates and selenium: potential implications for cancer chemoprevention. The Proceedings of the Nutrition Society, 73(2), 225-234.

- Dashwood, R. H., Myzak, M. C., & Ho, E. (2007). Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates. Nutrition reviews, 65(12 Pt 2), S181–S183.

- Heiss, E., Herhaus, C., Klimo, K., Bartsch, H., & Gerhäuser, C. (2001). Nuclear factor κB is a molecular target for sulforaphane-mediated anti-inflammatory mechanisms. Journal of Biological Chemistry, 276(34), 32008-32015.

- Singh, S. V., Srivastava, S. K., Choi, S., Lew, K. L., Antosiewicz, J., Xiao, D., ... & Paik, W. K. (2005). Sulforaphane-induced cell death in human prostate cancer cells is initiated by reactive oxygen species. Journal of Biological Chemistry, 280(20), 19911-19924.

- Jones, G., & Tanguay, R. L. (2012).

- Sun, C., Li, S., & Li, D. (2017). Sulforaphane (SFN) inhibits histone deacetylase (HDAC) 8 activity with high specificity. Aging (Albany NY), 9(3), 968.

- Keum, Y. S. (2011). Mechanisms of action of isothiocyanates in cancer chemoprevention: an update. Current opinion in toxicology, 1(4), 223-231.

- Liu, Y., Chakravarty, S., & Dey, M. (2013). Phenethylisothiocyanate alters site- and promoter-specific histone tail modifications in cancer cells. PloS one, 8(5), e64535.

- Wang, L. G., Liu, D., Ahmed, T., & Chung, F. L. (2012). Phenethyl isothiocyanate reduces breast cancer stem cell-like properties by epigenetic reactivation of CDH1. Oncology reports, 28(5), 1667-1674.

- Myzak, M. C., & Dashwood, R. H. (2006). Chemoprevention by sulforaphane: new concepts and a look to the future. Cancer letters, 233(2), 209–218.

- Abbaoui, B., Telu, K. H., Lucas, C. R., & Riedl, K. M. (2017). The effect of sulforaphane on histone deacetylase activity in keratinocytes: differences between in vitro and in vivo analyses. Molecular carcinogenesis, 56(3), 1147-1156.

- Zhang, Y., Tang, L., & Gonzalez, V. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular cancer therapeutics, 2(10), 1045-1052.

- Clarke, J. D., Hsu, A., Riedl, K., Bella, D., Schwartz, S. J., Stevens, J. F., & Ho, E. (2011). Bioavailability and inter-conversion of sulforaphane and erucin in human subjects consuming broccoli sprouts or broccoli supplement in a cross-over study design. Cancer prevention research, 4(11), 1916-1925.

- Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.

- Fulda, S., Gorman, A. M., Hori, O., & Samali, A. (2010). Cellular stress responses: cell survival and cell death.

- Baylin, S. B., & Jones, P. A. (2011). A decade of exploring the cancer epigenome—biological and translational advances.

- Meeran, S. M., Patel, S. N., & Tollefsbol, T. O. (2010). Sulforaphane causes epigenetic repression of hTERT expression in human breast cancer cell lines. PloS one, 5(7), e11457.

- Boreddy, S. R., Sahu, R. P., & Srivastava, S. K. (2011). Benzyl isothiocyanate-mediated inhibition of histone deacetylase leads to NF-kappaB turnoff in human pancreatic carcinoma cells. Molecular cancer therapeutics, 10(9), 1634-1644.

- Mak, K. K., Wu, A. T., Lee, W. H., Chang, T. C., & Chi, K. H. (2012). Design and structure-activity relationships of isothiocyanates as potent and selective N-acylethanolamine-hydrolyzing acid amidase inhibitors. Journal of medicinal chemistry, 55(3), 1319-1331.

- Reddy, D. S., Boyd, H., Karnati, V., Kim, J., & Wu, X. (2017). Time-course studies of sulforaphane (SFN)-induced changes in cell cycle...

- Hu, J., & Kong, A. N. T. (2006). Total intracellular accumulation levels of dietary isothiocyanates determine their activity in elevation of cellular glutathione and induction of Phase 2 detoxification enzymes. Carcinogenesis, 27(5), 989-996.

- O'Connell, M. A., Wagner, D., & Kurepa, Z. (2021).

- Plumb, J., & Hanson, C. (2013). Isotopic labeling and quantitative proteomics of acetylation on histones and beyond. In Methods in molecular biology (Vol. 1077, pp. 145-159). Humana Press.

- Xiao, D., Zeng, Y., & Singh, S. V. (2010).

- Singh, A. V., Xiao, D., Lew, K. L., Dhir, R., & Singh, S. V. (2004). Sulforaphane induces caspase-mediated apoptosis in cultured PC-3 human prostate cancer cells and retards growth of PC-3 xenografts in vivo. Carcinogenesis, 25(1), 83-90.

- Mao, L., Wang, H. D., Wang, X. L., Qiao, L., & Yin, H. X. (2015). Assessment of methodological pipelines for the determination of isothiocyanates derived from natural sources. Molecules, 20(8), 14737-14763.

- Itoh, K., Wakabayashi, N., Katoh, Y., Ishii, T., Igarashi, K., Engel, J. D., & Yamamoto, M. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & development, 13(1), 76-86.

- Hayes, J. D., & McMahon, M. (2009). NRF2 and KEAP1 mutations: permanent activation of an adaptive response in cancer. Trends in biochemical sciences, 34(4), 176-188.

- Pledgie-Tracy, A., Sobolewski, M. D., & Davidson, N. E. (2007). Sulforaphane induces cell type–specific apoptosis in human breast cancer cell lines. Molecular cancer therapeutics, 6(4), 1276-1284.

- Wiley Periodicals LLC. (2024). Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation.

- Tang, L., & Zhang, Y. (2004). Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin. Journal of Biological Chemistry, 279(53), 55560-55568.

- Chen, C., & Kong, A. N. T. (2005). Immunofluorescence analysis of PCN-mediated NRF2 nuclear translocation.

- Na, H. K., & Surh, Y. J. (2021). Sulforaphane as a multi-scale mechano-modulator in cancer: An integrative perspective. Free Radical Biology and Medicine, 172, 266-282.

Sources

- 1. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epigenetic and antioxidant effects of dietary isothiocyanates and selenium: potential implications for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylhexyl isothiocyanate inhibits histone deacetylases and remodels chromatins to induce growth arrest in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of cruciferous vegetable isothiocyanates on histone acetylation and histone phosphorylation in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism as a key to histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DMB (DNMT-magnetic beads) assay: measuring DNA methyltransferase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Epigenetic Reactivation of RASSF1A by Phenethyl Isothiocyanate (PEITC) and promotion of apoptosis in LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epigenetics/epigenomics and prevention of early stages of cancer by isothiocyanates Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Epigenetic impact of dietary isothiocyanates in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Differential effects of sulforaphane on histone deacetylases, cell cycle arrest and apoptosis in normal prostate cells versus hyperplastic and cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. A quantitative analysis of histone methylation and acetylation isoforms from their deuteroacetylated derivatives: application to a series of knockout mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Histone deacetylase turnover and recovery in sulforaphane-treated colon cancer cells: competing actions of 14-3-3 and Pin1 in HDAC3/SMRT corepressor complex dissociation/reassembly - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Substituted Phenyl Isothiocyanates: A Technical Guide for Researchers

Introduction: The Chemical Versatility and Biological Promise of Phenyl Isothiocyanates

Phenyl isothiocyanates (PITCs), organic compounds characterized by a phenyl ring attached to the isothiocyanate (-N=C=S) functional group, represent a class of molecules with significant and diverse biological activities. Naturally occurring isothiocyanates are found in cruciferous vegetables and are known for their pungent flavor. Synthetic substituted PITCs, however, offer a vast chemical space for the development of novel therapeutic agents. The electrophilic nature of the isothiocyanate group allows for covalent interactions with nucleophilic residues in biological macromolecules, particularly cysteine thiols, leading to the modulation of a wide array of cellular processes. This guide provides an in-depth exploration of the biological activities of substituted PITCs, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the structure-activity relationships that govern their potency, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this promising class of compounds.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted PITCs have emerged as potent anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their efficacy stems from their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action:

The anticancer effects of substituted PITCs are multifaceted and often cell-type dependent. Key mechanisms include:

-

Induction of Apoptosis: PITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[1] For instance, phenethyl isothiocyanate (PEITC) has been shown to induce apoptosis in cervical cancer cells through ROS generation and caspase-3 activation.[1] Phenylhexyl isothiocyanate (PHI) has demonstrated the ability to induce apoptosis in human myeloid leukemia cells by increasing the expression of caspases 3, 8, and 9.[2]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. PHI, for example, induces cell cycle arrest at the G0/G1 phase in leukemia cells.[2][3]

-

Inhibition of Tubulin Polymerization: Some isothiocyanates act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to mitotic arrest and subsequent apoptosis.[4]

-

Modulation of Signaling Pathways: PITCs can interfere with key signaling pathways that are often dysregulated in cancer, such as the NF-κB and Nrf2 pathways, which will be discussed in more detail in subsequent sections.

Structure-Activity Relationship (SAR):

The substitution pattern on the phenyl ring plays a crucial role in determining the anticancer potency of PITCs. While a comprehensive SAR is still evolving, several trends have been observed:

-

Lipophilicity and Chain Length: Increasing the length of an alkyl chain attached to the phenyl ring can enhance anticancer activity, likely due to increased membrane permeability.[5]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can influence the electrophilicity of the isothiocyanate group and its reactivity towards biological targets. However, a clear correlation is not always evident and can be cell-line specific.

-

Steric Hindrance: Bulky substituents near the isothiocyanate group can decrease activity, possibly by sterically hindering its interaction with target proteins.[4]

Table 1: Anticancer Activity of Selected Substituted Phenyl Isothiocyanates

| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |